2-chloro-N-(4-isopropylphenyl)propanamide
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Overview
Description
2-chloro-N-(4-isopropylphenyl)propanamide is an organic compound with the molecular formula C12H16ClNO. It is used in various biochemical and proteomics research applications . This compound is characterized by the presence of a chloro group, an isopropylphenyl group, and a propanamide moiety.
Preparation Methods
The synthesis of 2-chloro-N-(4-isopropylphenyl)propanamide typically involves the reaction of 4-isopropylphenylamine with 2-chloropropanoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-N-(4-isopropylphenyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride. Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-chloro-N-(4-isopropylphenyl)propanamide is utilized in various scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-isopropylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the amide moiety play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-chloro-N-(4-isopropylphenyl)propanamide can be compared with similar compounds such as:
2-chloro-N-(4-methylphenyl)propanamide: Differing by the presence of a methyl group instead of an isopropyl group.
2-chloro-N-(4-ethylphenyl)propanamide: Differing by the presence of an ethyl group instead of an isopropyl group.
2-chloro-N-(4-tert-butylphenyl)propanamide: Differing by the presence of a tert-butyl group instead of an isopropyl group. These compounds share similar chemical properties but differ in their steric and electronic effects, which can influence their reactivity and applications.
Properties
IUPAC Name |
2-chloro-N-(4-propan-2-ylphenyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-8(2)10-4-6-11(7-5-10)14-12(15)9(3)13/h4-9H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSDGOJYCXDTEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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